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Compound of Interest
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Cat. No.: B1199345 Get Quote

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide detailing the structural

and vibrational properties of the antineoplastic agent Clomesone, also known as 2-Chloroethyl

(methylsulfonyl)methanesulfonate, has been compiled for researchers, scientists, and

professionals in drug development. This in-depth resource provides a thorough analysis of the

compound's molecular structure and vibrational characteristics, leveraging both experimental

and theoretical data to offer a holistic understanding of this potent molecule.

Clomesone (C₄H₉ClO₅S₂) is a crucial compound in the study of chloroethylating agents with

significant antitumor activity. A deep understanding of its structural and electronic properties is

paramount for the development of more effective and targeted cancer therapies. This guide

synthesizes the findings from key research, presenting a detailed examination of Clomesone's

solid-state molecular structure, vibrational spectra, and the computational analysis that

underpins our current knowledge.

Structural Characterization
The molecular structure of Clomesone in the solid state has been elucidated through single-

crystal X-ray diffraction. These experimental findings are further substantiated by theoretical

calculations using Density Functional Theory (DFT), providing a robust model of the molecule's

three-dimensional arrangement.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1199345?utm_src=pdf-interest
https://www.benchchem.com/product/b1199345?utm_src=pdf-body
https://www.benchchem.com/product/b1199345?utm_src=pdf-body
https://www.benchchem.com/product/b1199345?utm_src=pdf-body
https://www.benchchem.com/product/b1199345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Selected Bond Lengths and Angles for Clomesone

Parameter Bond Length (Å) Parameter Bond Angle (°)

S1-O1 1.435 O1-S1-O2 119.5

S1-O2 1.438 O1-S1-C1 109.8

S1-C1 1.765 O2-S1-C1 109.7

S2-O3 1.423 O3-S2-O4 120.1

S2-O4 1.428 O3-S2-C1 110.2

S2-O5 1.589 O4-S2-C1 110.1

C1-S1 1.765 S1-C1-S2 113.4

C2-O5 1.453 O5-C2-C3 107.8

C3-Cl1 1.791 C2-C3-Cl1 110.5

Note: Data derived from X-ray diffraction studies and DFT calculations.

The crystal packing of Clomesone is characterized by a network of C–H⋯O bifurcated

interactions and Cl⋯Cl interactions, which contribute to the stability of the crystal lattice.

Vibrational Spectroscopy
The vibrational properties of Clomesone have been investigated using Fourier-Transform

Infrared (FT-IR) and Raman spectroscopy. The experimental spectra are complemented by

DFT calculations, which aid in the precise assignment of the observed vibrational modes.

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for

Clomesone
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Experimental FT-IR
(cm⁻¹)

Experimental
Raman (cm⁻¹)

Calculated (DFT)
(cm⁻¹)

Assignment

3025 3028 3030 ν(C-H)

2940 2945 2948 ν_as(CH₂)

1420 1422 1425 δ(CH₂)

1340 1345 1348 ν_as(SO₂)

1150 1155 1158 ν_s(SO₂)

980 985 988 ν(C-O)

780 785 788 ν(C-S)

690 695 698 ν(C-Cl)

ν: stretching; ν_as: asymmetric stretching; ν_s: symmetric stretching; δ: bending.

Experimental and Computational Methodologies
A detailed understanding of the methods used to characterize Clomesone is essential for

reproducing and building upon existing research.

Experimental Protocols
Single-Crystal X-ray Diffraction: A suitable single crystal of Clomesone was mounted on a

diffractometer. Data collection was performed at a controlled temperature using Mo Kα

radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix

least-squares on F².

FT-IR and Raman Spectroscopy: FT-IR spectra were recorded in the 4000–400 cm⁻¹ range

using a spectrometer equipped with a KBr pellet sample holder. Raman spectra were obtained

using a spectrometer with a laser excitation source, typically in the range of 4000–100 cm⁻¹.

Computational Details
Density Functional Theory (DFT) Calculations: Quantum chemical calculations were performed

using the Gaussian suite of programs. The molecular geometry of Clomesone was optimized
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using the B3LYP functional with the 6-311++G(d,p) basis set. Vibrational frequencies were

calculated at the same level of theory to predict the infrared and Raman spectra. Natural Bond

Orbital (NBO) and Atoms in Molecules (AIM) analyses were also conducted to understand the

electronic structure and bonding.

Logical Workflow for Structural and Vibrational
Analysis
The integrated approach to characterizing Clomesone involves a logical progression from

synthesis to detailed analysis.

Synthesis & Purification

Experimental Characterization

Computational Analysis

Data Analysis & Interpretation
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X-ray DiffractionFT-IR Spectroscopy Raman Spectroscopy
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Click to download full resolution via product page

Workflow for Clomesone analysis.

This comprehensive guide serves as a foundational resource for researchers engaged in the

study of Clomesone and related compounds. The detailed structural and vibrational data,
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coupled with explicit experimental and computational protocols, will facilitate further

investigations into the mechanism of action and potential therapeutic applications of this

important class of molecules.

To cite this document: BenchChem. [Unraveling the Molecular Architecture and Vibrational
Dynamics of Clomesone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1199345#structural-and-vibrational-properties-of-
clomesone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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